molecular formula C5H9N5O2 B1267112 ethyl (5-amino-1H-tetrazol-1-yl)acetate CAS No. 21744-57-0

ethyl (5-amino-1H-tetrazol-1-yl)acetate

Cat. No. B1267112
CAS RN: 21744-57-0
M. Wt: 171.16 g/mol
InChI Key: YVKHCKBSEQKYNO-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1H-tetrazol-1-yl)acetate, also known as EtAT, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molar mass of 181.1 g/mol. Its chemical formula is C5H9N5O2 and it is soluble in water and ethanol. EtAT has been used in a variety of scientific research applications, including biochemical and physiological research, as well as in laboratory experiments.

Scientific research applications

  • Synthesis of Aryloxadiazolyl Acetic Acids:Ethyl (5-tetrazol-5-yl)acetate is used in the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates. These are further hydrolyzed to yield acetic acids. Such compounds have potential applications in anti-inflammatory and analgesic activities, and are also used in the synthesis of new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).

  • Synthesis of Bis/Mono 1-Aryl-1H-Tetrazole-5-Carboxylic Acid:Novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid are synthesized by hydrolyzing synthesized esters, including ethyloxo(1-aryl-1H-tetrazol-5-yl)acetate. These compounds show potential for various applications, including their reactivity and stability properties (Chandrakumari et al., 2019).

  • Antimicrobial Activity of Tetrazole Derivatives:Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is used to produce compounds with significant antimicrobial activity. This includes the synthesis of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide, showing promise in bacterial and fungal inhibition (Mohite & Bhaskar, 2010).

  • Antitumor Drug Synthesis:Ethyl (5-amino-1H-tetrazol-1-yl)acetate has been involved in alternative synthesis methods for the antitumor drug temozolomide, highlighting its role in pharmaceutical chemistry (Wang, Stevens, & Thomson, 1994).

  • Synthesis of Oxadiazole Compounds:Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, prepared from ethyl (5-amino-1H-tetrazol-1-yl)acetate, is used for synthesizing oxadiazole compounds. These compounds have various potential applications, including medicinal chemistry (Elnagdi et al., 1988).

properties

IUPAC Name

ethyl 2-(5-aminotetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHCKBSEQKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299855
Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-amino-1H-tetrazol-1-yl)acetate

CAS RN

21744-57-0
Record name Ethyl 5-amino-1H-tetrazole-1-acetate
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Record name 21744-57-0
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Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
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Record name Ethyl(5-amino-1H-tetrazol-1-yl)acetate
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